Driselase

Plant Physiology Cell Wall Digestion Protoplast Isolation

Single-activity enzymes often fail to fully macerate recalcitrant plant tissues, yielding poor protoplast counts. Driselase-a crude multi-enzyme complex from Irpex lacteus-solves this via synergistic cellulase, hemicellulase, pectinase, xylanase, and laminarinase activities. • Direct Novozym 234 replacement: yields 1.68×10⁶ protoplasts/mL from R. solani mycelia. • Unique acetylated-substrate-tolerant rhamnogalacturonase hydrolyzes sugar beet pulp that standard pectinases cannot. • At 0.1-0.5% w/v, achieves >85% viability (grape) and 6.0×10⁵ protoplasts/g FW (Kalanchoe) while reducing costly single-enzyme usage.

Molecular Formula C63H78O6S2
Molecular Weight 995.4 g/mol
CAS No. 85186-71-6
Cat. No. B13393941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDriselase
CAS85186-71-6
Molecular FormulaC63H78O6S2
Molecular Weight995.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCC(C(=CCCC(=CCCC(=CCC(C(=CCC12C3CC(C1(C(=O)C4=CC=CC=C4C2=O)C)C=C3)C)S(=O)(=O)C5=CC=CC=C5)C)C)C)S(=O)(=O)C6=CC=CC=C6)C)C)C
InChIInChI=1S/C63H78O6S2/c1-45(2)22-18-23-46(3)24-19-26-48(5)36-40-58(70(66,67)54-30-12-10-13-31-54)50(7)29-21-28-47(4)25-20-27-49(6)37-41-59(71(68,69)55-32-14-11-15-33-55)51(8)42-43-63-53-39-38-52(44-53)62(63,9)60(64)56-34-16-17-35-57(56)61(63)65/h10-17,22,24-25,29-39,42,52-53,58-59H,18-21,23,26-28,40-41,43-44H2,1-9H3
InChIKeyDCOQAGJHKBSTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Driselase: Plant Cell Wall Digestion & Protoplast Isolation


Driselase (CAS 85186-71-6) is a crude, multi-enzyme complex derived from the basidiomycete fungus Irpex lacteus . It is a trademarked preparation primarily composed of a synergistic mixture of cell wall-degrading enzymes, including cellulase, hemicellulase, pectinase, xylanase, and laminarinase [1][2]. Its primary industrial and research application is the digestion of plant cell walls to facilitate protoplast formation and plant tissue maceration [3].

Why Driselase Cannot Be Substituted


Substituting Driselase with a generic single-activity enzyme like purified cellulase or pectinase will fail to replicate its biological effect due to its unique, synergistic multi-enzyme profile [1]. Driselase is a crude mixture containing not just primary cell wall-degrading activities (cellulase, pectinase, xylanase) but also auxiliary activities like laminarinase and a novel acetylated-substrate-tolerant rhamnogalacturonase [2]. This complex composition is specifically derived from the Irpex lacteus secretome and is essential for the efficient and complete maceration of recalcitrant plant tissues where a single enzyme or a simple blend is insufficient [3].

Driselase: Quantitative Comparison with Key Enzymes


Cellulase Activity Superior to Cellulysin

A direct head-to-head comparison of cellulytic activity on guard cells from onion and tobacco demonstrated that Driselase possesses a 5-fold higher cellulytic activity than the comparator enzyme Cellulysin [1].

Plant Physiology Cell Wall Digestion Protoplast Isolation

Protoplast Yields Comparable to Novozym 234

In the mycelium of Rhizoctonia solani, a protocol using Driselase produced 1.68 x 10⁶ protoplasts/mL, a yield that is directly comparable to that achieved with Novozym 234 [1]. This makes Driselase a viable replacement for the discontinued Novozym 234, which was previously the standard for fungal protoplasting [2].

Fungal Genetics Protoplast Formation Enzyme Replacement

Unique Acetylated-Substrate Tolerant Rhamnogalacturonase

Driselase uniquely contains a novel rhamnogalacturonase (RGase) activity that is tolerant to acetylated substrates [1]. This enzyme, purified from Driselase, was shown to hydrolyze and bind acetylated galacturonic acid residues, a feature not described for standard RGases from other sources like Aspergillus aculeatus [2].

Pectin Degradation Enzyme Characterization Biomass Processing

Protoplast Yield Efficiency vs. Cellulase Onozuka R-10

In the enzymatic digestion of Kalanchoe blossfeldiana tissue, a solution containing a lower concentration of 0.2% Driselase in combination with 0.4% Cellulase Onozuka R-10 yielded 6.0 × 10⁵ protoplasts per gram fresh weight [1]. This demonstrates that Driselase can be used at a lower percentage (0.2%) than the primary cellulase (0.4%) while still contributing to a high overall yield, suggesting a high specific activity or synergistic benefit.

Protoplast Isolation Plant Tissue Culture Kalanchoe

Single-Enzyme Protoplast Isolation from Olive

In a study on Olea europaea (olive), viable protoplasts were successfully isolated using an overnight incubation in a solution containing 1-1.5% Driselase as the sole enzyme component [1]. This protocol achieved a high yield of purified protoplasts with division efficiencies ranging from 5.2% to 9.8% after 20 days in culture [1].

Woody Plant Olea europaea Protoplast Yield

Standardized Laminarinase Activity Specification

Driselase contains a specified laminarinase (endo-1,3-β-glucanase) activity, which is quantitatively defined as ≥10 U/g solid [1]. This activity is crucial for digesting callose and other β-1,3-glucans in plant cell walls and fungal septa, a function not provided by standard cellulase (e.g., Cellulase Onozuka R-10) or pectinase (e.g., Macerozyme R-10) preparations .

Enzyme Activity Laminarinase Quality Control

Driselase: Recommended Application Scenarios


High-Yield Fungal Protoplast Isolation

Procure Driselase as a direct replacement for the discontinued gold-standard enzyme Novozym 234 in fungal transformation workflows. Driselase has been shown to produce comparable protoplast yields (1.68 x 10⁶ protoplasts/mL) from R. solani mycelia, providing a validated, high-performance alternative for laboratories needing to generate protoplasts from filamentous fungi for genetic studies [1].

Acetylated Pectin Biomass Degradation

Utilize Driselase for the valorization of pectin-rich biomass with high degrees of acetylation, such as sugar beet pulp. The unique acetylated-substrate-tolerant rhamnogalacturonase activity present in Driselase enables efficient hydrolysis that is not achievable with standard commercial pectinase preparations, making it a critical component for biomass conversion and biofuel research [2].

Cost-Effective Plant Protoplasting Cocktail

Incorporate Driselase at low concentrations (e.g., 0.1-0.5% w/v) into plant protoplasting enzyme cocktails. Its high potency allows for a reduction in the required amount of more expensive single-activity enzymes like Cellulase Onozuka R-10, while still achieving high yields (e.g., 6.0 × 10⁵ protoplasts/g FW in Kalanchoe) and viability (>85% in grape) as demonstrated in multiple plant systems [3][4].

Single-Enzyme Protoplasting of Woody Species

Use Driselase as a sole enzymatic treatment for the isolation of viable protoplasts from recalcitrant woody plant species like olive (Olea europaea). Its broad spectrum of cell wall-degrading activities eliminates the need for complex, multi-enzyme cocktails, simplifying experimental protocols and reducing inter-lot variability for consistent results in tissue culture and genetic transformation studies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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